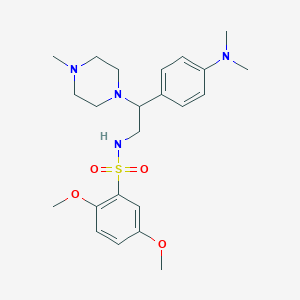
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H34N4O4S and its molecular weight is 462.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H30N6O4 with a molecular weight of 454.5 g/mol. The compound features a dimethylamino group, a piperazine ring, and a methoxybenzene sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| Structure | Structure |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific enzymes involved in neurotransmission and metabolic pathways.
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown significant inhibitory effects on AChE, which is crucial for regulating acetylcholine levels in the nervous system. For example, related structures demonstrated IC50 values as low as 0.15 μmol/L against AChE, indicating potent activity .
- Receptor Modulation : The compound may also interact with serotonin receptors due to the presence of the piperazine moiety, which is known to influence mood and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure affect biological activity:
- Dimethylamino Group : The presence of this group enhances lipophilicity and facilitates binding to target sites.
- Piperazine Ring : This structure contributes to selectivity for certain receptors and enzymes.
- Methoxy Substituents : The positioning and number of methoxy groups can significantly alter the inhibitory potency against AChE.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on AChE Inhibitors : A study published in Pharmacology found that compounds with para-substituted dimethylamino groups exhibited enhanced selectivity for AChE over butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .
- Antidepressant Activity : Research has indicated that compounds containing piperazine structures can exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess similar therapeutic properties .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4S/c1-25(2)19-8-6-18(7-9-19)21(27-14-12-26(3)13-15-27)17-24-32(28,29)23-16-20(30-4)10-11-22(23)31-5/h6-11,16,21,24H,12-15,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWKJDMTJBRSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













